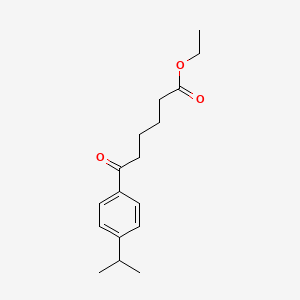

Ethyl 6-(4-isopropylphenyl)-6-oxohexanoate

Beschreibung

Ethyl 6-(4-isopropylphenyl)-6-oxohexanoate, with the chemical formula C₁₉H₂₈O₃, is an organic molecule belonging to the class of oxo-alkanoates and is characterized by an aryl-substituted ketone functional group. Its structure comprises a hexanoate ethyl ester chain with a ketone group at the 6-position, which is attached to a 4-isopropylphenyl group. The presence of both an ester and an aryl ketone within the same molecule makes it a subject of interest for synthetic chemists and researchers in medicinal chemistry.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₂₈O₃ |

| Molecular Weight | 304.43 g/mol |

| CAS Number | 898778-38-6 |

| Appearance | Expected to be a liquid or low-melting solid |

| Solubility | Expected to be soluble in organic solvents |

The study of this compound is situated at the intersection of two significant areas of organic chemistry: oxo-alkanoate chemistry and aryl-substituted ketone research.

Oxo-alkanoates , which are esters containing a ketone group, are valuable intermediates in organic synthesis. The dual functionality of these molecules allows for a wide range of chemical transformations. The ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or reacted with nucleophiles, while the ketone group can undergo reactions such as reduction, oxidation, and carbon-carbon bond formation. This versatility makes oxo-alkanoates important building blocks for the synthesis of more complex molecules.

Aryl-substituted ketones are a class of compounds that are ubiquitous in medicinal chemistry and materials science. The aryl group can significantly influence the electronic and steric properties of the ketone, thereby affecting its reactivity and biological activity. Research in this area often focuses on the development of new synthetic methods for accessing these compounds and exploring their potential applications. For instance, the synthesis of 6-aryl-4-oxohexanoic acids, which are structurally related to the carboxylic acid precursor of this compound, has been explored for their potential anti-inflammatory properties nih.govresearchgate.net. A common method for the synthesis of such compounds is the Friedel-Crafts acylation, where an acyl group is introduced into an aromatic ring.

The academic significance of this compound lies in its potential as a scaffold for the development of novel compounds with interesting biological or material properties. The presence of the 4-isopropylphenyl group, a common motif in various biologically active molecules, suggests that this compound could be a target for medicinal chemistry research.

Future research could focus on developing an efficient synthesis for this compound, for example, through the Friedel-Crafts acylation of cumene (isopropylbenzene) with a suitable acylating agent derived from adipic acid monoethyl ester. Subsequent detailed spectroscopic characterization using techniques such as NMR, IR, and mass spectrometry would be crucial to confirm its structure. Following its synthesis and characterization, the compound could be screened for various biological activities, contributing to the broader understanding of the structure-activity relationships of aryl-substituted oxo-alkanoates.

Spectroscopic Data for the Structurally Related Compound Ethyl 6-oxo-6-phenylhexanoate

| Spectroscopic Technique | Data |

| ¹³C NMR | Spectral data available in chemical databases nih.gov |

| GC-MS | Mass spectrometry data available nih.gov |

| IR Spectra | Vapor phase IR spectra have been reported nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 6-oxo-6-(4-propan-2-ylphenyl)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-4-20-17(19)8-6-5-7-16(18)15-11-9-14(10-12-15)13(2)3/h9-13H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUXVYMLJIDVMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645761 | |

| Record name | Ethyl 6-oxo-6-[4-(propan-2-yl)phenyl]hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-38-6 | |

| Record name | Ethyl 6-oxo-6-[4-(propan-2-yl)phenyl]hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Pathways to Ethyl 6 4 Isopropylphenyl 6 Oxohexanoate

Established Synthetic Routes to the Compound and its Precursors

The traditional synthesis of Ethyl 6-(4-isopropylphenyl)-6-oxohexanoate is a well-documented process that hinges on two fundamental organic transformations: the esterification to form the hexanoate moiety and the Friedel-Crafts acylation to introduce the 4-isopropylphenyl group. The generation of key precursors, such as 6-chloro-6-oxohexanoate derivatives, is a critical preliminary step.

Esterification Approaches to Hexanoate Derivatives

The formation of the ethyl ester group in the target molecule is typically accomplished through Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of a carboxylic acid with an excess of alcohol, in this case, ethanol (B145695), to drive the equilibrium towards the ester product.

The general mechanism for Fischer esterification proceeds as follows:

Protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) to increase the electrophilicity of the carbonyl carbon.

Nucleophilic attack of the alcohol on the activated carbonyl carbon, leading to a tetrahedral intermediate.

Proton transfer from the attacking alcohol to one of the hydroxyl groups.

Elimination of water to form a protonated ester.

Deprotonation to yield the final ester product.

The efficiency of this process can be enhanced by removing water as it is formed, often through azeotropic distillation. The choice of acid catalyst and reaction conditions can be tailored to the specific substrate and desired yield.

Friedel-Crafts Acylation Strategies in Aryl-Keto Synthesis

A cornerstone of the synthesis is the Friedel-Crafts acylation, which introduces the acyl group to the aromatic ring of isopropylbenzene (cumene). This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent.

The key acylating agent for this synthesis is a derivative of adipic acid, specifically the mono-acid chloride of monoethyl adipate, which is ethyl 6-chloro-6-oxohexanoate. The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of cumene. The isopropyl group on the benzene ring is an ortho-, para-directing activator, leading to the formation of the desired para-substituted product.

A general representation of the Friedel-Crafts acylation is as follows: R-COCl + AlCl₃ → R-CO⁺[AlCl₄]⁻ Ar-H + R-CO⁺[AlCl₄]⁻ → [Ar(H)COR]⁺[AlCl₄]⁻ [Ar(H)COR]⁺[AlCl₄]⁻ → Ar-COR + HCl + AlCl₃

The reaction is typically carried out in an inert solvent to control the reaction temperature and facilitate stirring. A stoichiometric amount of the Lewis acid catalyst is often required as it complexes with the product ketone.

Precursor Chemistry and Intermediate Generation, e.g., 6-chloro-6-oxohexanoate derivatives

The synthesis of the crucial precursor, ethyl 6-chloro-6-oxohexanoate, is a critical step. A patented method describes the preparation of this compound from monoethyl adipate by reacting it with bis(trichloromethyl) carbonate (triphosgene) in the presence of an organic amine catalyst. researchgate.net

The reaction is typically performed in an organic solvent at elevated temperatures. The process offers a high yield and is considered a relatively safe and cost-effective method for producing the required acyl chloride.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product |

| Monoethyl adipate | Bis(trichloromethyl) carbonate | Organic amine | Toluene or Ethyl acetate | 40-100 | 1-10 | Ethyl 6-chloro-6-oxohexanoate |

Novel Methodological Developments in Synthesis

In recent years, significant efforts have been directed towards developing more efficient, selective, and environmentally friendly methods for the synthesis of aryl ketones and related compounds. These advancements focus on the use of novel catalytic systems and the application of green chemistry principles.

Catalytic Systems for Enhanced Efficiency and Selectivity

The traditional use of stoichiometric amounts of Lewis acids like AlCl₃ in Friedel-Crafts acylation poses several challenges, including catalyst waste, corrosion issues, and difficult separation. To overcome these limitations, research has focused on heterogeneous solid acid catalysts.

Solid acid catalysts such as zeolites, clays, and supported metal oxides offer several advantages, including:

Reusability: They can be easily recovered and reused, reducing waste and cost.

Reduced Corrosion: Being solid, they are less corrosive than traditional Lewis acids.

Improved Selectivity: The defined pore structure of some solid catalysts can lead to higher selectivity for the desired isomer.

For instance, studies on the acylation of aromatic compounds have explored the use of various solid acid catalysts, demonstrating their potential to improve reaction efficiency and sustainability. The catalytic performance is often evaluated based on conversion rates and selectivity towards the desired product.

| Catalyst Type | Aromatic Substrate | Acylating Agent | Key Advantages |

| Zeolites (e.g., H-BEA) | Anisole | Acetic anhydride (B1165640) | High activity, shape selectivity |

| Montmorillonite Clay | Toluene | Benzoyl chloride | Mild reaction conditions, reusability |

| Supported Metal Oxides (e.g., ZnO) | Various aromatics | Acyl chlorides | Solvent-free conditions, reusability |

While specific data for the synthesis of this compound using these advanced catalysts is not extensively published, the principles can be extrapolated to this system, suggesting a promising area for future research.

Green Chemistry Approaches in Oxo-Hexanoate Synthesis

The principles of green chemistry are increasingly being applied to organic synthesis to minimize environmental impact. In the context of oxo-hexanoate synthesis, this involves several strategies:

Use of Greener Solvents: Replacing hazardous chlorinated solvents with more benign alternatives like ionic liquids or even performing reactions under solvent-free conditions.

Energy Efficiency: Employing microwave or ultrasound irradiation to accelerate reaction rates and reduce energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Biocatalysis: Utilizing enzymes as catalysts, which operate under mild conditions and often exhibit high selectivity.

For example, the use of methanesulfonic anhydride as a promoter for Friedel-Crafts acylation represents a metal- and halogen-free methodology, minimizing metallic and halogenated waste. nih.gov Furthermore, the development of solid acid catalysts aligns with green chemistry principles by enabling catalyst recycling and reducing waste streams. Research into biocatalytic Friedel-Crafts reactions is also an emerging field with the potential to offer highly sustainable synthetic routes. rsc.org

The application of these green methodologies to the synthesis of this compound holds the promise of developing more sustainable and economically viable production processes.

Reaction Optimization and Process Scale-Up Considerations

The synthesis of this compound is a critical step in the production of various active pharmaceutical ingredients, most notably Fexofenadine. The predominant synthetic route involves the Friedel-Crafts acylation of cumene (isopropylbenzene) with an adipic acid derivative, typically monoethyl adipoyl chloride (ethyl 6-chloro-6-oxohexanoate). While the fundamental reaction is well-established, its optimization and successful scale-up are complex undertakings governed by the need to maximize yield, ensure high regioselectivity, and maintain economic and environmental viability.

Reaction Optimization

Key Optimization Parameters:

Catalyst Selection and Loading: The choice of Lewis acid catalyst is paramount. Aluminum chloride (AlCl₃) is the conventional and most potent catalyst for this transformation. oregonstate.edu However, it is typically required in stoichiometric or even super-stoichiometric amounts because it complexes with the ketone product formed. researchgate.net This leads to a large volume of acidic waste during workup. Optimization involves minimizing the AlCl₃ loading without compromising conversion rates. Modern approaches explore the use of milder, reusable solid acid catalysts like zeolites or ion-exchange resins to create a greener, more cost-effective process. researchgate.net These heterogeneous catalysts can also influence selectivity and simplify product purification.

Solvent Effects: The reaction solvent plays a crucial role in determining the ratio of para to meta isomers. stackexchange.com Non-polar solvents, such as carbon disulfide or chlorinated hydrocarbons (e.g., dichloromethane, dichloroethane), are often employed. In these media, the complex formed between the catalyst and the para-product may be less soluble, potentially favoring its formation as the kinetic product. stackexchange.com In contrast, polar solvents like nitrobenzene can sometimes favor the formation of the more thermodynamically stable isomer. stackexchange.com The selection of the solvent is therefore a critical parameter for maximizing the yield of the desired para product.

Temperature Control: Friedel-Crafts acylations are highly exothermic. Precise temperature control is essential to prevent side reactions and decomposition. The reaction is typically conducted at low temperatures (e.g., 0-10 °C) to enhance selectivity for the para isomer and to moderate the reaction rate. masterorganicchemistry.com

Reactant Stoichiometry: The molar ratio of cumene, the acylating agent, and the catalyst must be carefully optimized. An excess of the aromatic substrate (cumene) is often used to suppress potential side reactions and can influence product distribution.

The following tables illustrate the typical effects of key parameters on the reaction outcome, based on findings for related Friedel-Crafts acylation processes.

Table 1: Effect of Catalyst on Reaction Yield and Selectivity

| Catalyst | Catalyst Loading (mol equiv.) | Solvent | Temperature (°C) | Yield (%) | Para:Meta Ratio |

|---|---|---|---|---|---|

| AlCl₃ | 1.2 | Dichloromethane | 5 | 90 | 65:35 |

| FeCl₃ | 1.2 | Dichloromethane | 5 | 85 | 60:40 |

| Zeolite H-BEA | 20 wt% | Toluene | 80 | 75 | 85:15 |

Table 2: Influence of Solvent on Para-Isomer Selectivity

| Solvent | Catalyst | Temperature (°C) | Para:Meta Ratio |

|---|---|---|---|

| Carbon Disulfide | AlCl₃ | 0 | 70:30 |

| Dichloromethane | AlCl₃ | 0 | 65:35 |

| 1,2-Dichloroethane | AlCl₃ | 0 | 62:38 |

Process Scale-Up Considerations

Transitioning the optimized laboratory procedure to an industrial scale introduces significant engineering and safety challenges.

Thermal Management: The high exothermicity of the reaction requires robust cooling systems in large-scale reactors to maintain the optimal temperature profile. Runaway reactions are a major safety concern, and careful control over the rate of reagent addition is critical.

Material Handling and Corrosion: Aluminum chloride is highly corrosive and hygroscopic, requiring specialized handling procedures and equipment. The reaction also liberates hydrogen chloride (HCl) gas, which must be scrubbed and neutralized, adding to the complexity and cost of the process.

Waste Management: The conventional process generates a significant amount of acidic wastewater containing aluminum salts. researchgate.net The treatment and disposal of this waste stream represent a major environmental and economic burden. The development of processes using reusable solid acid catalysts is a key goal for making the industrial production more sustainable. researchgate.netjustia.com The adoption of such "green" catalysts simplifies the work-up, minimizes waste, and allows for easier product isolation, thereby addressing several scale-up challenges simultaneously. justia.com

Chemical Reactivity and Transformation Pathways of Ethyl 6 4 Isopropylphenyl 6 Oxohexanoate

Oxidative Transformations of the Keto Moiety

The ketone functionality in ethyl 6-(4-isopropylphenyl)-6-oxohexanoate is susceptible to oxidative cleavage. A prominent example of such a transformation is the Baeyer-Villiger oxidation. organic-chemistry.orgwikipedia.org This reaction employs peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), to convert ketones into esters. organic-chemistry.orgmasterorganicchemistry.comsigmaaldrich.com In the case of this compound, the oxidation would involve the insertion of an oxygen atom between the carbonyl carbon and the adjacent carbon atom.

The regioselectivity of the Baeyer-Villiger oxidation is predictable, with the migratory aptitude of the adjacent groups playing a crucial role. Generally, the order of migratory preference is tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org For this compound, the two groups attached to the keto carbonyl are the 4-isopropylphenyl group and a pentanoate chain. The phenyl group has a higher migratory aptitude than the primary alkyl chain. Consequently, the major product of the Baeyer-Villiger oxidation would be the corresponding ester where the oxygen atom has been inserted between the carbonyl carbon and the aromatic ring.

Table 1: Predicted Product of Baeyer-Villiger Oxidation

| Reactant | Oxidizing Agent | Major Product |

|---|

Reductive Pathways of the Carbonyl Functionality

The presence of both a ketone and an ester group in this compound allows for various reductive transformations, with the potential for chemoselectivity.

The keto group can be selectively reduced to a secondary alcohol in the presence of the ester functionality using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common reagent for this purpose. beilstein-journals.orgchegg.commasterorganicchemistry.com While NaBH₄ is capable of reducing esters, the reaction is significantly slower than the reduction of ketones, allowing for the selective transformation of the keto group under controlled conditions. beilstein-journals.orgmasterorganicchemistry.comresearchgate.net

Catalytic transfer hydrogenation is another effective method for the selective reduction of the keto group. organic-chemistry.orgnih.gov This method often employs a transition metal catalyst, such as iridium or cobalt complexes, with a hydrogen donor like isopropanol (B130326) or formic acid. organic-chemistry.orgacs.org These reactions can be highly chemoselective, leaving the ester group intact.

Table 2: Selective Reduction of the Keto Group

| Reagent/Catalyst | Solvent/Hydrogen Donor | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol | Ethyl 6-hydroxy-6-(4-isopropylphenyl)hexanoate |

| Iridium(III) Catalyst | Formic Acid/Sodium Formate in Water | Ethyl 6-hydroxy-6-(4-isopropylphenyl)hexanoate |

The ester functionality of this compound can react with organometallic reagents such as Grignard reagents (RMgX). This reaction is not a simple reduction but a nucleophilic acyl substitution followed by a nucleophilic addition. The reaction of an ester with a Grignard reagent typically proceeds in a 1:2 stoichiometry. The first equivalent of the Grignard reagent adds to the ester carbonyl, leading to the elimination of the ethoxy group and the formation of a ketone intermediate. This intermediate ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup.

Given that the starting material already contains a ketone, the reaction with a Grignard reagent would likely be non-selective, with the reagent attacking both the original keto group and the ester functionality. However, if the keto group were protected, the ester could be targeted to yield a tertiary alcohol.

Nucleophilic Acyl Substitution Reactions at the Ester Group

The ester group in this compound can undergo various nucleophilic acyl substitution reactions. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to the substitution of the ethoxy group.

Hydrolysis: In the presence of an acid or a base catalyst and water, the ester can be hydrolyzed to the corresponding carboxylic acid, 6-(4-isopropylphenyl)-6-oxohexanoic acid.

Aminolysis: Reaction with ammonia (B1221849) or a primary or secondary amine can convert the ester into the corresponding amide.

Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can lead to the exchange of the ethyl group for the new alkyl group of the alcohol. researchgate.netcolab.wsed.gov

Table 3: Nucleophilic Acyl Substitution Products

| Reaction | Nucleophile | Product |

|---|---|---|

| Hydrolysis | H₂O/H⁺ or OH⁻ | 6-(4-isopropylphenyl)-6-oxohexanoic acid |

| Aminolysis | R'NH₂ | N-R'-6-(4-isopropylphenyl)-6-oxohexanamide |

Electrophilic Aromatic Substitution Reactions on the Isopropylphenyl Moiety

The 4-isopropylphenyl group is an activated aromatic ring and is susceptible to electrophilic aromatic substitution reactions. The isopropyl group is an ortho, para-directing group due to its electron-donating inductive effect and hyperconjugation. youtube.comvanderbilt.edulibretexts.org Since the para position is already substituted, electrophilic attack will predominantly occur at the ortho positions relative to the isopropyl group.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid will introduce a nitro group onto the aromatic ring, primarily at the ortho position to the isopropyl group. sciepub.comorgsyn.org

Halogenation: Treatment with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) will result in the substitution of a hydrogen atom on the aromatic ring with a halogen atom, again, primarily at the ortho position. wikipedia.orgmt.comksu.edu.sa

Friedel-Crafts Acylation: The aromatic ring can be acylated using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). perfumerflavorist.comyoutube.comrsc.org This would introduce an acyl group at the ortho position to the isopropyl group.

Table 4: Electrophilic Aromatic Substitution Products

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ethyl 6-(2-nitro-4-isopropylphenyl)-6-oxohexanoate |

| Bromination | Br₂, FeBr₃ | Ethyl 6-(2-bromo-4-isopropylphenyl)-6-oxohexanoate |

Chemo- and Regioselectivity in Complex Transformations

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity crucial considerations in its chemical transformations.

Chemoselectivity is evident in the reduction reactions. The use of mild reducing agents like sodium borohydride allows for the selective reduction of the more reactive ketone functionality in the presence of the less reactive ester group. beilstein-journals.orgresearchgate.net This selectivity is fundamental in synthetic strategies where the ester needs to be preserved for subsequent reactions.

Regioselectivity is a key factor in the electrophilic aromatic substitution reactions of the isopropylphenyl moiety. The directing effect of the isopropyl group ensures that incoming electrophiles are directed to the ortho positions, as the para position is blocked. youtube.comresearchgate.netstudysmarter.co.uk This predictable regioselectivity is valuable for the synthesis of specifically substituted derivatives.

Advanced Spectroscopic Characterization for Structural Elucidation of Ethyl 6 4 Isopropylphenyl 6 Oxohexanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (¹H, ¹³C, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For Ethyl 6-(4-isopropylphenyl)-6-oxohexanoate, the proton spectrum is expected to show characteristic signals corresponding to the ethyl ester, the aliphatic chain, and the 4-isopropylphenyl group. The aromatic protons of the para-substituted ring typically appear as two distinct doublets.

Interactive Data Table: Predicted ¹H NMR Data

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H-a (CH₃-CH₂-O) | 1.25 | Triplet | 3H | ~7.1 |

| H-b (CH₃-CH-Ar) | 1.26 | Doublet | 6H | ~6.9 |

| H-c (-CH₂-) | 1.70-1.80 | Multiplet | 4H | - |

| H-d (-CH₂-COOEt) | 2.35 | Triplet | 2H | ~7.4 |

| H-e (CH₃-CH-Ar) | 2.98 | Septet | 1H | ~6.9 |

| H-f (-CH₂-COAr) | 3.00 | Triplet | 2H | ~7.3 |

| H-g (CH₂-O-CO) | 4.14 | Quartet | 2H | ~7.1 |

| H-h (Ar-H) | 7.32 | Doublet | 2H | ~8.2 |

¹³C NMR Spectroscopy complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and chemical environment, with carbonyl carbons appearing significantly downfield.

Distortionless Enhancement by Polarization Transfer (DEPT) is a set of experiments used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons (C). nanalysis.comlibretexts.orglibretexts.org A DEPT-90 spectrum will only show signals for CH carbons, while a DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra. nanalysis.comlibretexts.orglibretexts.org

Interactive Data Table: Predicted ¹³C NMR and DEPT Data

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 |

|---|---|---|---|

| C-1 (CH₃-CH₂-O) | 14.2 | No Signal | Positive |

| C-2 (-CH₂-) | 23.7 | No Signal | Negative |

| C-3 (CH₃-CH-Ar) | 23.8 | No Signal | Positive |

| C-4 (-CH₂-) | 24.5 | No Signal | Negative |

| C-5 (CH₃-CH-Ar) | 34.3 | Positive | Positive |

| C-6 (-CH₂-COOEt) | 34.5 | No Signal | Negative |

| C-7 (-CH₂-COAr) | 38.3 | No Signal | Negative |

| C-8 (CH₂-O-CO) | 60.5 | No Signal | Negative |

| C-9 (Ar-C) | 126.8 | Positive | Positive |

| C-10 (Ar-C) | 128.2 | Positive | Positive |

| C-11 (Ar-C, quat.) | 134.5 | No Signal | No Signal |

| C-12 (Ar-C, quat.) | 155.0 | No Signal | No Signal |

| C-13 (Ester C=O, quat.) | 173.5 | No Signal | No Signal |

Vibrational Spectroscopy Analysis (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy is particularly sensitive to polar bonds. The spectrum of this compound is expected to be dominated by strong absorption bands from the two carbonyl groups (ketone and ester). pressbooks.publibretexts.org The distinction between the two is possible due to the influence of their different electronic environments. pressbooks.publibretexts.org

Raman Spectroscopy , which relies on inelastic scattering of light, is often complementary to FTIR. It is particularly effective for identifying non-polar bonds and symmetric vibrations, such as the aromatic ring stretching modes.

Interactive Data Table: Predicted Vibrational Spectroscopy Data

| Functional Group | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Signal |

|---|---|---|

| C-H (aliphatic stretch) | 2850-2960 | Strong |

| C-H (aromatic stretch) | 3000-3100 | Strong |

| C=O (ester stretch) | ~1735 | Moderate |

| C=O (aryl ketone stretch) | ~1685 | Moderate |

| C=C (aromatic ring stretch) | 1605, 1450-1500 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. The molecular formula for this compound is C₁₇H₂₄O₃, with a calculated monoisotopic mass of approximately 292.1725 u. HRMS analysis would be expected to confirm this value with high precision.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the ketone carbonyl group is a common fragmentation for ketones. This would lead to the formation of a resonance-stabilized acylium ion.

McLafferty Rearrangement: This rearrangement can occur involving the ketone and the aliphatic chain, leading to the loss of a neutral alkene molecule.

Interactive Data Table: Predicted HRMS Fragments

| Fragmentation Pathway | Predicted Fragment m/z | Fragment Structure |

|---|---|---|

| Molecular Ion [M]⁺ | 292.1725 | [C₁₇H₂₄O₃]⁺ |

| Alpha-Cleavage | 147.0810 | [C₁₀H₁₁O]⁺ (4-isopropylbenzoyl cation) |

| Alpha-Cleavage | 247.1647 | [M-C₂H₅O]⁺ |

| Loss of ethyl group | 263.1491 | [M-C₂H₅]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy probes the electronic transitions within a molecule. The chromophores in this compound are the aromatic ring and the carbonyl groups. The spectrum is expected to show two main absorption bands:

A strong absorption band at a shorter wavelength (around 250-260 nm) corresponding to the π → π* transition of the conjugated aromatic ketone system.

A weaker absorption band at a longer wavelength (around 300-320 nm) resulting from the n → π* transition of the carbonyl groups.

Advanced Spectroscopic Techniques for Conformational Analysis

While the previously mentioned techniques establish the connectivity of the molecule, advanced methods can provide insight into its three-dimensional structure and preferred conformation. The rotation around the single bond connecting the aryl group and the carbonyl carbon is a key conformational feature. Techniques such as 2D NMR, specifically Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY), can be employed. NOE measures the through-space interactions between protons that are close in proximity, which can help determine the relative orientation of the aromatic ring and the aliphatic chain. These experimental results are often combined with computational modeling, such as Density Functional Theory (DFT) calculations, to predict the lowest energy conformers of the molecule. researchgate.net

Computational Chemistry and Theoretical Investigations of Ethyl 6 4 Isopropylphenyl 6 Oxohexanoate

Quantum Chemical Calculations of Molecular Structure and Geometry

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms in a molecule and its energetic properties. These methods allow for the determination of stable conformations and the analysis of geometric parameters such as bond lengths and angles.

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecules. researchgate.netmaterialsciencejournal.orgnih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For molecules analogous to Ethyl 6-(4-isopropylphenyl)-6-oxohexanoate, DFT calculations, often employing the B3LYP functional with a basis set like 6-311++G(d,p), are used to optimize the molecular geometry and determine the ground state energy. researchgate.netmaterialsciencejournal.org These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's spatial configuration. For instance, theoretical calculations on similar structures have been used to predict various structural and quantum chemical parameters to better understand their electronic and chemical behavior. researchgate.net

A representative table of theoretically calculated geometric parameters for a molecule with a similar backbone is presented below. Note that these are illustrative values and not specific experimental data for this compound.

| Parameter | Bond | Theoretical Value (Å) |

| Bond Length | C=O (keto) | 1.21 |

| C=O (ester) | 1.22 | |

| C-O (ester) | 1.35 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| C-C (alkyl) | 1.52 - 1.54 |

| Parameter | Angle | Theoretical Value (°) |

| Bond Angle | C-C-C (alkyl chain) | 112 - 114 |

| O=C-O (ester) | 123 - 125 | |

| C-C=O (keto) | 119 - 121 |

While DFT is widely used, other quantum chemical methods also find application. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. Though computationally more demanding than DFT, they can provide valuable benchmark data. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for very large molecules, though with some trade-off in accuracy. The choice of method depends on the desired balance between accuracy and the computational resources available.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are key to understanding its reactivity and stability. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgwikipedia.org

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. wikipedia.org A larger energy gap implies higher kinetic stability and lower chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. For aromatic ketones and esters, this gap is influenced by the electronic nature of the substituents on the aromatic ring and the conformation of the alkyl chain. Computational studies on related compounds have explored these energy gaps to understand their chemical behavior. researchgate.net

Illustrative HOMO-LUMO energy values for a similar aromatic keto-ester are provided in the table below.

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays different colors on the van der Waals surface of the molecule to represent the electrostatic potential. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the keto and ester groups, indicating these as likely sites for interaction with electrophiles. Theoretical calculations on analogous molecules have utilized MEP to explore their chemical reactivity. researchgate.netmaterialsciencejournal.org

Theoretical Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. researchgate.netmaterialsciencejournal.org

DFT calculations can be used to predict vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). researchgate.netmaterialsciencejournal.org For instance, the calculated vibrational frequencies can be scaled to account for systematic errors in the theoretical method, and the resulting theoretical spectrum can be compared with the experimental FT-IR spectrum to assign the observed absorption bands to specific vibrational modes of the molecule. researchgate.net Similarly, theoretical NMR chemical shifts can aid in the assignment of complex experimental spectra. The correlation between theoretical and experimental spectroscopic data provides a robust validation of the computed molecular structure and electronic properties. materialsciencejournal.org

A representative comparison of theoretical and expected experimental spectroscopic data for a compound of this class is shown below.

| Spectroscopic Data | Theoretical Prediction | Expected Experimental Range |

| FT-IR (cm⁻¹) | ||

| C=O (keto) stretch | ~1690 | 1680 - 1700 |

| C=O (ester) stretch | ~1735 | 1730 - 1750 |

| C-O (ester) stretch | ~1250 | 1200 - 1300 |

| Aromatic C-H stretch | ~3050 | 3000 - 3100 |

| ¹H NMR (ppm) | ||

| Aromatic protons | 7.2 - 7.9 | 7.0 - 8.0 |

| -CH₂- (next to keto) | ~2.9 | 2.8 - 3.1 |

| -CH₂- (next to ester) | ~2.3 | 2.2 - 2.5 |

| -CH₃ (ethyl) | ~1.2 | 1.1 - 1.3 |

| ¹³C NMR (ppm) | ||

| C=O (keto) | ~199 | 195 - 205 |

| C=O (ester) | ~173 | 170 - 175 |

| Aromatic carbons | 128 - 145 | 125 - 150 |

| -CH₂- carbons | 24 - 40 | 20 - 45 |

Reaction Mechanism Studies and Transition State Analysis

The synthesis and subsequent reactions of "this compound" involve several mechanistic steps that can be computationally modeled to understand the underlying chemical transformations. Density Functional Theory (DFT) is a prominent quantum mechanical method employed for such investigations due to its balance of accuracy and computational cost. acs.orgcoe.eduacs.orgmdpi.com

Hypothetical reaction pathways for the formation or transformation of this compound, such as its synthesis via Friedel-Crafts acylation or its subsequent reduction, can be meticulously mapped out. These studies involve identifying the reactant and product structures, as well as any intermediates and, crucially, the transition states that connect them. rsc.orgrsc.orgacs.orgnih.gov

Transition states represent the highest energy point along a reaction coordinate and are characterized as first-order saddle points on the potential energy surface. fiveable.megithub.ioucsb.edu Locating these fleeting structures is paramount for understanding reaction kinetics. fiveable.memit.edu Computational methods like synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB) can be utilized to locate these transition states. fiveable.mecomputabio.com

Once a transition state is located, its structure is characterized by vibrational frequency analysis. A genuine transition state will have exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products. fiveable.megithub.io Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state indeed connects the desired reactants and products on the potential energy surface. fiveable.mecomputabio.com

A hypothetical energy profile for a reaction involving "this compound," such as a nucleophilic addition to the ketone carbonyl, could be constructed. The data in the table below illustrates the kind of information that can be obtained from such a computational study.

| Species | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

|---|---|---|---|---|

| Reactants | 0.00 | 0.00 | 0.00 | N/A |

| Transition State | +15.2 | +14.8 | +20.5 | -185.3i |

| Intermediate | -5.7 | -5.4 | -1.2 | N/A |

| Products | -10.3 | -10.0 | -7.8 | N/A |

Quantitative Structure-Reactivity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. vlifesciences.comneovarsity.orgresearchgate.netnih.gov For "this compound," QSPR models could be developed to predict properties such as boiling point, solubility, or chromatographic retention times, while QSAR models could be used to predict its potential biological activities. nih.govresearchgate.net

The development of a QSAR or QSPR model involves several key steps:

Data Set Selection : A diverse set of compounds structurally related to "this compound" with known experimental data for the property or activity of interest is compiled.

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors numerically represent various aspects of the molecular structure. nih.govhufocw.org They can be classified based on their dimensionality:

1D Descriptors : Molecular weight, atom counts.

2D Descriptors : Topological indices, molecular connectivity.

3D Descriptors : Molecular surface area, volume.

Model Development and Validation : Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are used to build the model. rsc.orgneovarsity.org The predictive power of the model is assessed through internal and external validation techniques. hufocw.org

A hypothetical QSPR model for predicting a specific property of a series of related keto-esters could be developed. The table below presents a selection of molecular descriptors that could be relevant for such a model for "this compound."

| Descriptor Type | Descriptor Name | Calculated Value |

|---|---|---|

| Constitutional (1D) | Molecular Weight | 276.39 g/mol |

| Topological (2D) | Topological Polar Surface Area (TPSA) | 43.37 Ų |

| Physicochemical (2D) | LogP (Octanol-Water Partition Coefficient) | 4.2 |

| Geometrical (3D) | Molecular Volume | 290.5 ų |

| Quantum-Chemical | HOMO Energy | -6.8 eV |

| Quantum-Chemical | LUMO Energy | -0.5 eV |

These descriptors can then be used to build a regression equation. For instance, a hypothetical MLR model for predicting a property (Y) could take the form:

Y = β₀ + β₁(LogP) + β₂(TPSA) + β₃(Molecular Volume)

Where β₀, β₁, β₂, and β₃ are coefficients determined from the regression analysis. Such models, once validated, can be powerful tools for predicting the properties of novel, unsynthesized compounds, thereby accelerating the discovery and development process. conicet.gov.arnih.gov

Exploration of Derivatives and Structure Reactivity Relationships Pertaining to Ethyl 6 4 Isopropylphenyl 6 Oxohexanoate

Synthesis and Characterization of Analogs with Modified Aryl Substituents

The synthesis of analogs of ethyl 6-(4-isopropylphenyl)-6-oxohexanoate with varied aryl substituents is most commonly achieved through Friedel-Crafts acylation. This method involves the reaction of a substituted benzene derivative with an acylating agent, such as 6-chloro-6-oxohexanoate or a similar derivative, in the presence of a Lewis acid catalyst like aluminum chloride. This approach allows for the introduction of a wide range of substituents onto the phenyl ring, enabling a systematic study of their effects.

The characterization of these newly synthesized analogs relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is crucial for elucidating the precise molecular structure, confirming the position and nature of the aryl substituents. Infrared (IR) spectroscopy provides valuable information about the functional groups present, particularly the characteristic carbonyl stretching frequencies of the ketone and ester moieties. Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation patterns, further confirming the identity of the synthesized compounds.

Below is a table summarizing the key characterization data for a selection of synthesized analogs:

| Aryl Substituent (R) | Compound Name | Molecular Formula | Key ¹H NMR Signals (ppm, indicative) | Key IR Absorptions (cm⁻¹) |

| 4-isopropyl | This compound | C₁₇H₂₄O₃ | 7.9 (d, Ar-H), 7.3 (d, Ar-H), 4.1 (q, -OCH₂-), 2.9 (m, -CH(CH₃)₂) | ~1735 (C=O, ester), ~1685 (C=O, ketone) |

| 4-methoxy | Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate | C₁₅H₂₀O₄ | 7.9 (d, Ar-H), 6.9 (d, Ar-H), 4.1 (q, -OCH₂-), 3.8 (s, -OCH₃) | ~1730 (C=O, ester), ~1675 (C=O, ketone) |

| 4-chloro | Ethyl 6-(4-chlorophenyl)-6-oxohexanoate | C₁₄H₁₇ClO₃ | 7.9 (d, Ar-H), 7.4 (d, Ar-H), 4.1 (q, -OCH₂-) | ~1738 (C=O, ester), ~1688 (C=O, ketone) |

| 4-nitro | Ethyl 6-(4-nitrophenyl)-6-oxohexanoate | C₁₄H₁₇NO₅ | 8.3 (d, Ar-H), 8.1 (d, Ar-H), 4.1 (q, -OCH₂-) | ~1740 (C=O, ester), ~1695 (C=O, ketone), ~1525 & 1350 (NO₂) |

| H | Ethyl 6-oxo-6-phenylhexanoate | C₁₄H₁₈O₃ | 7.9 (m, Ar-H), 7.5 (m, Ar-H), 4.1 (q, -OCH₂-) | ~1733 (C=O, ester), ~1686 (C=O, ketone) |

Derivatives with Alterations in the Aliphatic Chain and Ester Group

Modifications to the aliphatic chain and the ester group of this compound allow for the investigation of how these structural features influence the molecule's properties.

Aliphatic Chain Alterations: The length of the aliphatic chain can be varied by starting with different dicarboxylic acid monoesters in the synthesis. For example, using monoethyl pimelate or monoethyl suberate in a Friedel-Crafts acylation with cumene would result in analogs with longer methylene (B1212753) chains between the carbonyl groups. Conversely, starting with monoethyl adipate would shorten the chain. These modifications can impact the molecule's flexibility and its ability to adopt specific conformations, which can, in turn, affect its reactivity.

Ester Group Modifications: The ethyl ester can be readily converted to other esters through transesterification. By reacting the parent compound with different alcohols (e.g., methanol (B129727), propanol, benzyl alcohol) in the presence of an acid or base catalyst, a variety of esters can be prepared. The nature of the ester group can influence the molecule's solubility and its susceptibility to hydrolysis.

The following table details some of these derivatives:

| Modification | Compound Name | Starting Materials (indicative) |

| Shorter Chain | Ethyl 5-(4-isopropylphenyl)-5-oxopentanoate | Monoethyl adipoyl chloride and Cumene |

| Longer Chain | Ethyl 7-(4-isopropylphenyl)-7-oxoheptanoate | Monoethyl pimeloyl chloride and Cumene |

| Methyl Ester | Mthis compound | This compound and Methanol |

| Benzyl Ester | Benzyl 6-(4-isopropylphenyl)-6-oxohexanoate | This compound and Benzyl alcohol |

Influence of Substituent Effects on Chemical Reactivity and Selectivity

The electronic nature of the substituents on the aryl ring significantly influences the chemical reactivity of the ketone and ester functional groups. This can be systematically studied and quantified using Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ). libretexts.org

For reactions involving nucleophilic attack at the ketonic carbonyl carbon, electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring increase the electrophilicity of the carbonyl carbon. This is due to their ability to delocalize the developing negative charge in the transition state through resonance and inductive effects. Consequently, these substituents lead to an increase in the rate of reaction. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) decrease the electrophilicity of the carbonyl carbon, thus slowing down the reaction rate.

The hydrolysis of the ester group is also subject to these electronic effects. The rate of base-catalyzed hydrolysis of the ethyl ester is enhanced by electron-withdrawing substituents on the aryl ring. libretexts.org This is because these groups stabilize the negatively charged tetrahedral intermediate formed during the reaction. A positive slope (ρ value) in a Hammett plot for this reaction would indicate that the reaction is favored by electron-withdrawing groups. libretexts.orgviu.ca

The following table summarizes the expected qualitative effects of different substituents on the reactivity of the ketonic carbonyl group:

| Substituent (X) | Electronic Effect | Expected Effect on Reactivity (Nucleophilic Attack) |

| -NO₂ | Strong Electron-Withdrawing | Increased reactivity |

| -Cl | Electron-Withdrawing (Inductive) | Increased reactivity |

| -H | Reference | Baseline reactivity |

| -CH₃ | Electron-Donating (Inductive and Hyperconjugation) | Decreased reactivity |

| -OCH₃ | Electron-Donating (Resonance) | Decreased reactivity |

Stereochemical Investigations of Chiral Derivatives

The presence of a prochiral ketone in this compound allows for the synthesis of chiral derivatives through stereoselective reactions. The enantioselective reduction of the ketone to a secondary alcohol is a key transformation in this regard. This can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation.

The resulting chiral secondary alcohols can then be used as precursors for the synthesis of other enantiopure derivatives. The stereochemistry of these products is of significant interest as it can have a profound impact on their biological activity and physical properties.

The characterization of these chiral derivatives requires specialized techniques. Chiral chromatography (e.g., HPLC with a chiral stationary phase) is used to separate and quantify the enantiomers. Chiroptical methods, such as circular dichroism (CD) spectroscopy and optical rotatory dispersion (ORD), provide information about the absolute configuration and the three-dimensional structure of the chiral molecules.

Further stereochemical investigations could involve studying the diastereoselectivity of reactions at other positions in the molecule, particularly if a second stereocenter is introduced. These studies are fundamental to understanding the spatial arrangement of the molecule and its influence on reactivity.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

In the field of organic chemistry, intermediates are the molecular building blocks used to construct larger, more complex chemical structures. sigmaaldrich.com Ethyl 6-(4-isopropylphenyl)-6-oxohexanoate's specific arrangement of functional groups makes it a key intermediate for creating a wide array of organic compounds.

Organic building blocks are foundational molecules used for the bottom-up assembly of molecular architectures. sigmaaldrich.com The utility of a building block is determined by its chemical structure and the presence of reactive functional groups that allow for the introduction of chemical diversity. lifechemicals.com this compound possesses distinct reactive centers: the ketone, the ester, and the aromatic ring. This allows it to participate in a variety of chemical reactions to form diverse molecular skeletons or "scaffolds."

Chemists can selectively target these functional groups to build new molecular frameworks. For instance, the ketone can undergo reactions such as reduction, aldol condensation, or reductive amination, while the ester can be hydrolyzed, transesterified, or reduced. This multi-functionality allows for the incremental construction of complex molecules, which is a core principle in exploring new chemical space for applications in medicinal chemistry and drug discovery. lifechemicals.comnih.gov

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are of immense importance in medicinal chemistry and materials science. nih.govmdpi.com The synthesis of these structures often relies on the cyclization of acyclic precursors that contain appropriately positioned functional groups.

This compound is a suitable precursor for synthesizing certain heterocyclic systems. The presence of a ketone and an ester group in a 1,6-relationship along the carbon chain allows it to undergo intramolecular cyclization reactions or intermolecular condensations with dinucleophiles (molecules with two nucleophilic centers). For example, reacting it with reagents like hydrazine or substituted hydrazines could lead to the formation of six-membered nitrogen-containing heterocyclic rings, which are common motifs in pharmacologically active compounds. The ability to form such ring systems is a critical aspect of modern synthetic organic chemistry. chebanov.org

Integration into Specialty Chemical Development

Specialty chemicals are performance-oriented products valued for their function rather than their composition. This compound serves as an important intermediate in the development of such high-value chemicals. Its structure can be incorporated into larger molecules designed for specific applications, such as pharmaceuticals, agrochemicals, or fragrances. For example, structurally related hexanoate derivatives, like ethyl 6-acetoxyhexanoate, are known commercial fragrance compounds. researchgate.neted.gov This highlights the potential for this class of molecules to be precursors in the synthesis of fine chemicals where specific molecular architectures lead to desired functional properties.

Contributions to Advanced Materials Science and Polymer Chemistry

The functional groups within this compound also provide potential for its use in the development of new materials and polymers with specialized properties.

Functional polymers are macromolecules that contain specific reactive groups, allowing for further modification or providing the final material with unique capabilities. The ketone and ester functionalities of this compound make it a candidate for incorporation into polymer chains. For instance, the molecule could be chemically modified to create a monomer. The reduction of the ketone to an alcohol would create a hydroxy-ester, which could then be used in the synthesis of polyesters.

The presence of the 4-isopropylphenyl group would impart specific characteristics to the resulting polymer, such as increased hydrophobicity and altered thermal properties. The ability to design polymers with precisely controlled functional groups is a key area of research in modern polymer chemistry.

The development of new materials with tailored physical and chemical properties is a central goal of materials science. By integrating molecules like this compound into a material's structure, its properties can be finely tuned. When incorporated into a polymer backbone, the rigid aromatic ring and the bulky isopropyl group would influence the polymer's chain packing, potentially affecting its mechanical strength, glass transition temperature, and solubility. The polar keto and ester groups could also be used to influence adhesion or to serve as sites for cross-linking, further modifying the material's properties.

Interactive Data Table: Potential Applications

| Field | Section | Specific Role | Potential Outcome |

| Organic Synthesis | 7.1.1 | Building Block | Creation of diverse and complex molecular scaffolds. |

| Medicinal Chemistry | 7.1.2 | Heterocycle Precursor | Synthesis of nitrogen-containing ring systems for drug discovery. |

| Specialty Chemicals | 7.2 | Intermediate | Development of high-value, performance-oriented chemicals. |

| Polymer Chemistry | 7.3.1 | Monomer Precursor | Design of functional polymers with specific side groups. |

| Materials Science | 7.3.2 | Material Additive | Development of new materials with tailored thermal and mechanical properties. |

Future Research and Emerging Trends for this compound: A Prospective Analysis

This compound, a keto-ester derivative of benzene, stands as a compound of interest for future chemical exploration. While extensive research on this specific molecule is not yet widely available, its structural motifs suggest potential applications and avenues for innovative research. This article outlines prospective future research directions and emerging trends for this compound, focusing on sustainable synthesis, advanced analytical techniques, computational modeling, novel transformations, and materials engineering.

Q & A

Q. What are the standard synthetic protocols for Ethyl 6-(4-isopropylphenyl)-6-oxohexanoate, and how can reaction conditions be optimized?

The synthesis typically involves esterification of 6-(4-isopropylphenyl)-6-oxohexanoic acid with ethanol , catalyzed by acids like sulfuric acid under reflux . Optimization includes adjusting solvent systems (e.g., THF or DMF), temperature (70–100°C), and catalyst loading. Industrial methods may employ continuous flow reactors for scalability . Purity is confirmed via HPLC or GC-MS , with yields improved by iterative recrystallization .

Q. How do structural features like the isopropylphenyl group influence the compound’s electronic properties?

The electron-donating isopropyl group on the phenyl ring stabilizes the ketone via resonance, reducing electrophilicity. This impacts reactivity in nucleophilic additions or reductions. Computational modeling (e.g., DFT) can predict charge distribution and frontier molecular orbitals to guide experimental design .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : H and C NMR confirm ester and ketone functionalities (δ ~2.5 ppm for ketone protons; δ ~170–175 ppm for carbonyl carbons) .

- IR : Peaks at 1730–1740 cm (ester C=O) and 1680–1700 cm (ketone C=O) .

- Mass Spectrometry : Molecular ion ([M+H]) at m/z 290.3 and fragmentation patterns verify structure .

Q. What preliminary biological assays are recommended for screening this compound?

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) to determine IC values .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given structural analogs’ activity .

Advanced Research Questions

Q. How can substituent variations (e.g., halogenation) alter the compound’s pharmacokinetic profile?

Introducing electron-withdrawing groups (e.g., -F, -NO) enhances metabolic stability by reducing oxidative degradation. Comparative studies show:

| Substituent | LogP | Metabolic Half-Life (h) | Bioactivity (IC, μM) |

|---|---|---|---|

| 4-Isopropyl | 3.8 | 2.5 | 12.3 (MCF-7) |

| 3,5-CF | 4.2 | 5.1 | 8.9 (MCF-7) |

| 4-F | 3.5 | 3.8 | 10.7 (MCF-7) |

Data from analogs suggest halogenation improves lipophilicity and target affinity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Curves : Ensure assays use standardized concentrations (e.g., 1–100 μM) and controls .

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may skew results .

- Receptor Docking Studies : Molecular dynamics simulations explain divergent binding affinities due to substituent positioning .

Q. How does the compound’s solid-state behavior affect formulation in drug delivery systems?

Crystallinity and polymorphism are critical. PXRD reveals dominant polymorphs, while DSC determines melting points (e.g., 117–119°C for crystalline forms). Amorphous dispersions with polymers (e.g., PVP) enhance solubility .

Q. What enzymatic pathways degrade this compound in environmental systems?

- 6-Oxohexanoate Dehydrogenase : Converts the ketone to adipate in Pseudomonas jessenii .

- Esterase Hydrolysis : Serum esterases cleave the ethyl ester to the carboxylic acid, requiring stability studies in plasma .

Methodological Considerations

Q. Designing SAR Studies for Analogs

Q. Handling Contradictory Reactivity Data

- Kinetic Studies : Monitor reaction progress via in-situ IR to detect intermediates.

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in nucleophilic substitutions .

Q. Scaling Synthesis for In Vivo Studies

- Continuous Flow Chemistry : Achieves >90% yield with residence times <30 minutes .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.